molecular formula C18H16N6O3 B2765164 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 863018-32-0

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2765164
CAS RN: 863018-32-0
M. Wt: 364.365
InChI Key: RLRCPBCOUNGYPI-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-triazolo[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure made up of at least two different elements. In this case, the ring structure contains carbon, nitrogen, and oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related triazolo[4,5-d]pyrimidin compounds involves various chemical reactions that yield a range of derivatives with potential biological activities. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlights the versatility of triazolo-pyrimidin derivatives in medicinal chemistry, showcasing their utility in generating mediator release inhibitors through specific synthetic pathways (Medwid et al., 1990).

Potential Biological Activities

The synthesis and assessment of various heterocycles incorporating triazolo and pyrimidine moieties reveal their potential in addressing biological targets. For example, the investigation of insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrates the bioactive potential of these compounds in agricultural contexts (Fadda et al., 2017). Moreover, the synthesis and anticancer activity evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives against leukemia cell lines highlight the therapeutic applications of structurally similar compounds (Horishny et al., 2021).

Chemical Properties and Modifications

Research on the chemical properties and modifications of triazolo[4,5-d]pyrimidin derivatives uncovers their chemical versatility and potential for generating novel compounds with enhanced biological or physical properties. The study of purine analogues as amplifiers of phleomycin, for example, provides insights into the chemical modifications that can enhance the biological efficacy of related compounds (Brown et al., 1978).

properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c25-15(19-9-14-7-4-8-27-14)11-23-12-20-17-16(18(23)26)21-22-24(17)10-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRCPBCOUNGYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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